5-Oxa-2-azaspiro[3.4]octane hydrochloride
Overview
Description
5-Oxa-2-azaspiro[3.4]octane hydrochloride is a chemical compound with the CAS Number: 1359656-11-3 . It has a molecular weight of 149.62 and its IUPAC name is this compound . It is a white solid and is stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, a similar compound, has been explained in a study . The study developed three successful routes for the synthesis. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
Molecular Structure Analysis
The molecular formula of this compound is C6H12CLNO . The average mass is 113.158 Da and the monoisotopic mass is 113.084061 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³ . It has a boiling point of 185.7±15.0 °C at 760 mmHg . The vapour pressure is 0.7±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.2±3.0 kJ/mol . The flash point is 62.3±9.8 °C . The index of refraction is 1.506 . The molar refractivity is 31.1±0.4 cm³ . It has 2 H bond acceptors and 1 H bond donor .
Scientific Research Applications
Synthesis of Novel Spirocycles for Drug Discovery
New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as novel, multifunctional, and structurally diverse modules for drug discovery, with both robust and step-economic routes, including enantioselective approaches to the spirocycles (D. Li, M. Rogers-Evans, E. Carreira, 2013).
Unique Rearrangements and Synthetic Applications
An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has been described, providing access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes and demonstrating the synthetic application of the reaction in a three-step synthesis from easily available reagents (Mykhailo I. Adamovskyi, Oleksiy S. Artamonov, A. Tymtsunik, O. Grygorenko, 2014).
Electrophilic Amination and Derivative Synthesis
The electrophilic amination of C-H-Acidic compounds with 1-Oxa-2-azaspiro[2.5]octane has been studied, showing reactions with various acids and demonstrating the synthesis of geminal diamino acid derivatives through several stabilization reactions of intermediate compounds (S. Andreae, E. Schmitz, J. Wulf, B. Schulz, 1992).
First Syntheses of Specific Spirocyclic Systems
The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin using L-Proline to prepare an optically active compound, along with the synthesis of the racemic system via a tandem aldol-lactonization reaction, are reported (J. Papillon, R. Taylor, 2000).
Safety and Hazards
5-Oxa-2-azaspiro[3.4]octane hydrochloride is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves/protective clothing/eye protection/face protection . If swallowed, rinse mouth and do not induce vomiting . If it comes in contact with skin, wash with plenty of soap and water .
Biochemical Analysis
Biochemical Properties
5-Oxa-2-azaspiro[3.4]octane hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways they regulate . The compound’s ability to form stable complexes with proteins can also affect protein folding and function.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in downstream gene expression . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity within the cell.
Properties
IUPAC Name |
5-oxa-2-azaspiro[3.4]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6(8-3-1)4-7-5-6;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTZXQHPQGYYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)OC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359656-11-3 | |
Record name | 5-oxa-2-azaspiro[3.4]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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